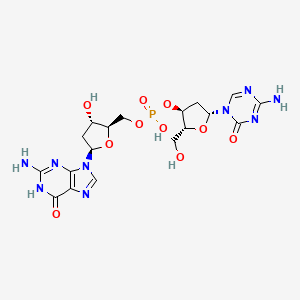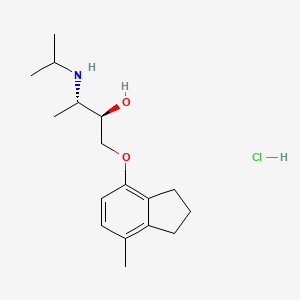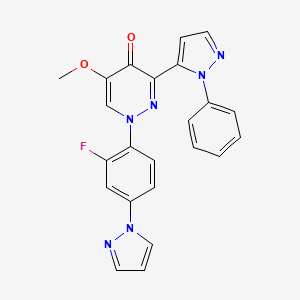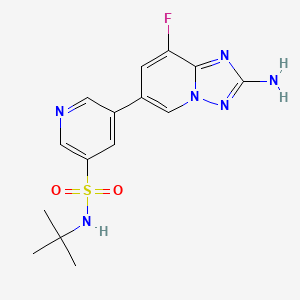
CZC24832
Descripción general
Descripción
CZC24832 es un inhibidor altamente selectivo y potente de la fosfoinositida 3-quinasa gamma (PI3Kγ). Este compuesto ha demostrado eficacia en modelos in vitro e in vivo de inflamación. Se utiliza principalmente en la investigación científica para explorar sus posibles aplicaciones terapéuticas en enfermedades del sistema inmunitario y la inflamación .
Aplicaciones Científicas De Investigación
CZC24832 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de PI3Kγ en varios procesos químicos.
Biología: Investigado por sus efectos en las vías de señalización celular, particularmente aquellas que involucran PI3Kγ.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades del sistema inmunitario y la inflamación. .
Industria: Utilizado en el desarrollo de nuevos fármacos antiinflamatorios y como compuesto de referencia en el descubrimiento de fármacos
Mecanismo De Acción
CZC24832 ejerce sus efectos inhibiendo selectivamente PI3Kγ, una enzima clave involucrada en la vía de señalización PI3K/MTOR. Esta inhibición conduce a la modulación de varios procesos celulares, incluida el crecimiento celular, la diferenciación, la supervivencia y la migración. Se ha demostrado que el compuesto regula la diferenciación de las células T auxiliares productoras de interleucina-17 (TH17), lo que lo convierte en un posible tratamiento para enfermedades inflamatorias y autoinmunitarias .
Compuestos similares:
Inhibidores de PI3Kα: Compuestos que inhiben selectivamente la isoforma alfa de PI3K.
Inhibidores de PI3Kβ: Compuestos que inhiben selectivamente la isoforma beta de PI3K.
Inhibidores de PI3Kδ: Compuestos que inhiben selectivamente la isoforma delta de PI3K.
Unicidad de this compound: this compound es único en su alta selectividad y potencia para PI3Kγ. A diferencia de otros inhibidores de PI3K, this compound se dirige específicamente a la isoforma gamma, lo que lo convierte en una valiosa herramienta para estudiar los distintos roles de PI3Kγ en varios procesos biológicos. Su selectividad también reduce los efectos fuera del objetivo, lo que aumenta su potencial como agente terapéutico .
Análisis Bioquímico
Biochemical Properties
CZC24832 is a highly selective and potent PI3Kγ inhibitor with an IC50 of 27 nM . It interacts with the PI3Kγ enzyme, inhibiting its activity and thereby modulating the PI3K/Akt/mTOR signaling pathway . This interaction is characterized by high affinity, as indicated by the apparent dissociation constant (Kdapp) of 19 nM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is active in PI3Kγ-dependent cellular C5a-induced AKT Ser473 phosphorylation and N-formyl-methionine-leucinephenylalanine (fMLP)-induced neutrophil migration assays . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PI3Kγ enzyme, leading to the inhibition of this enzyme . This results in the modulation of the PI3K/Akt/mTOR signaling pathway , affecting various cellular processes including cell migration .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows suitable pharmacokinetic properties including low clearance and high oral bioavailability . This allows for further characterization of the inhibitor in rodent models of inflammation . Over time, this compound shows a dose-dependent reduction of granulocyte recruitment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, mice treated orally with 10 mg this compound per kg body weight twice per day show a substantial decrease of bone and cartilage destruction as well as of overall clinical parameters .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with the PI3Kγ enzyme, a key component of this pathway .
Transport and Distribution
Given its role as a PI3Kγ inhibitor, it is likely that it interacts with cellular transporters or binding proteins involved in the PI3K/Akt/mTOR signaling pathway .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. As a PI3Kγ inhibitor, it is likely to be found in locations where the PI3Kγ enzyme is present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: CZC24832 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un núcleo de triazolopiridina. La ruta sintética típicamente involucra los siguientes pasos:
- Formación del núcleo de triazolopiridina a través de reacciones de ciclización.
- Introducción del átomo de flúor en la posición apropiada en el anillo de piridina.
- Unión del grupo sulfonamida al anillo de piridina.
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso involucra múltiples pasos de purificación para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: CZC24832 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales del compuesto.
Sustitución: Las reacciones de sustitución se pueden usar para introducir diferentes grupos funcionales en el núcleo de triazolopiridina.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Reactivos como los haluros de alquilo o los haluros de arilo en condiciones apropiadas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales que modifican las propiedades del compuesto .
Comparación Con Compuestos Similares
PI3Kα Inhibitors: Compounds that selectively inhibit the alpha isoform of PI3K.
PI3Kβ Inhibitors: Compounds that selectively inhibit the beta isoform of PI3K.
PI3Kδ Inhibitors: Compounds that selectively inhibit the delta isoform of PI3K.
Uniqueness of CZC24832: this compound is unique in its high selectivity and potency for PI3Kγ. Unlike other PI3K inhibitors, this compound specifically targets the gamma isoform, making it a valuable tool for studying the distinct roles of PI3Kγ in various biological processes. Its selectivity also reduces off-target effects, enhancing its potential as a therapeutic agent .
Propiedades
IUPAC Name |
5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O2S/c1-15(2,3)21-25(23,24)11-4-9(6-18-7-11)10-5-12(16)13-19-14(17)20-22(13)8-10/h4-8,21H,1-3H3,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRZPHQBTHQXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655226 | |
| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159824-67-5 | |
| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(1,1-dimethylethyl)-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159824-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CZC-24832 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159824675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CZC-24832 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ER5DQD27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: CZC24832 is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). [] This enzyme plays a crucial role in various cellular processes, including cell growth, survival, and migration. By inhibiting PI3Kγ, this compound disrupts these processes and has shown potential in preclinical models for conditions such as cancer and sepsis.
A: Studies suggest that endothelial dysfunction contributes significantly to sepsis-induced AKI. [] this compound has demonstrated a protective effect on endothelial cells in preclinical sepsis models. [] Researchers observed that inhibiting PI3Kγ with this compound led to the alleviation of renal endothelial injury, potentially through the PI3Kγ/Akt signaling pathway. [] This suggests that this compound may hold promise as a therapeutic agent for sepsis-induced AKI by protecting endothelial cell function and promoting repair.
A: Given that PI3Kγ is implicated in various cellular processes, this compound is being investigated for its potential in other areas as well. Research suggests that this compound could be effective as an anticancer agent, particularly in Rhabdomyosarcoma (RMS), where it has shown promising antiproliferative effects. [, , ] Additionally, its role in T(H)17 cell differentiation makes it relevant for research on autoimmune diseases. []
A: this compound is notable for its selectivity towards PI3Kγ. This is in contrast to some other PI3K inhibitors that target multiple isoforms, such as the dual p110α/p110δ inhibitor AZD8835. [, ] While multi-target inhibitors might offer broader effects, they can also lead to a wider range of off-target effects. The selective inhibition offered by this compound could potentially lead to a more targeted therapeutic approach with a potentially improved safety profile.
A: RNA sequencing allows researchers to analyze the complete set of RNA transcripts in a cell or tissue. In the context of this compound research, this technology helps uncover the broader molecular changes that occur upon PI3Kγ inhibition. [] By identifying differentially expressed genes and associated pathways, researchers gain a deeper understanding of the drug's mechanism of action, potential therapeutic benefits, and possible off-target effects.
A: While the current research highlights the potential of this compound, it is crucial to acknowledge its limitations. Most studies are preclinical, using in vitro cell cultures or animal models. [, , , , ] Further research, including well-designed clinical trials, is needed to determine its efficacy and safety in humans. Additionally, exploring potential long-term effects, resistance mechanisms, and optimal drug delivery strategies will be critical for translating this compound's therapeutic potential into clinical practice.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


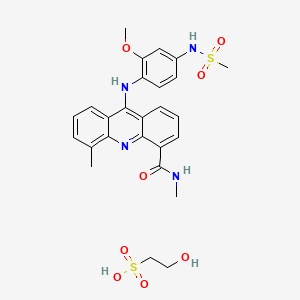


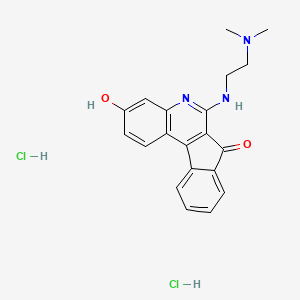
![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)

![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)
![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)
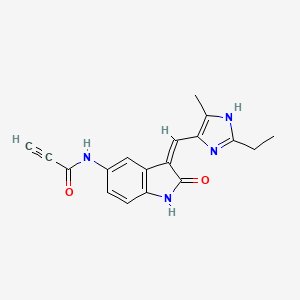
![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)
![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)
